(3,6-Dichloro-2-fluorophenyl)boronic acid
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Overview
Description
(3,6-Dichloro-2-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BCl2FO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of chlorine and fluorine atoms in the phenyl ring enhances its reactivity and makes it a valuable intermediate in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
The primary target of (3,6-Dichloro-2-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group, forming a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the synthesis of a wide range of organic compounds .
Pharmacokinetics
They are readily prepared and used in reactions due to these properties .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the reaction conditions . The compound is known for its stability, which allows it to be used under a variety of conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dichloro-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,6-dichloro-2-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3,6-Dichloro-2-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in other types of reactions, including oxidation and reduction, although these are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl or vinyl halide in a solvent like toluene or ethanol.
Major Products
The major products formed from these reactions include biaryl compounds, styrene derivatives, and phenol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3,6-Dichloro-2-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic acid: Similar in structure but lacks the chlorine substituents, making it less reactive in certain cross-coupling reactions.
3-Fluorophenylboronic acid: Another similar compound with a single fluorine substituent, used in similar applications but with different reactivity profiles.
3,6-Dibromo-2-fluorophenylboronic acid: Contains bromine instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
(3,6-Dichloro-2-fluorophenyl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic applications. The dual electron-withdrawing effects of chlorine and fluorine increase the compound’s electrophilicity, facilitating its participation in cross-coupling reactions and other chemical transformations .
Properties
IUPAC Name |
(3,6-dichloro-2-fluorophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQQOHAKWSAPPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Cl)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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